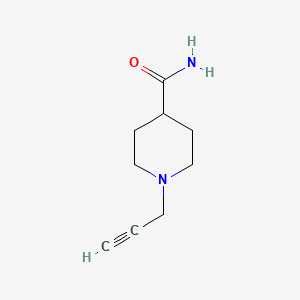

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide

Description

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide (molecular formula: C₉H₁₄N₂O) is a piperidine derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the piperidine nitrogen and a carboxamide moiety at the 4-position. Its SMILES notation is C#CCN1CCC(CC1)C(=O)N, and its InChIKey is QTIJDAKMQZOACZ-UHFFFAOYSA-N . This compound has garnered attention in drug discovery, particularly for targeting viral proteases such as SARS-CoV-2 Papain-Like protease (PLpro) . Its synthetic accessibility via amide coupling protocols (e.g., using isobutyl chloroformate and triethylamine in chloroform) aligns with methods described for related piperidine-4-carboxamides .

Properties

IUPAC Name |

1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h1,8H,3-7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIJDAKMQZOACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propynylating agents. One common method involves the use of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the propynylation process.

Industrial Production Methods

Industrial production of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine carboxamides.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse derivatives that can be tailored for specific applications.

Biology

The compound has been studied for its biological activities , including:

- Antimicrobial Properties : In vitro studies indicate that 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide exhibits antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Mycobacterium tuberculosis | 4 |

This suggests its potential as a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has shown selective cytotoxicity against cancer cell lines. Notably, in studies involving MDA-MB-231 triple-negative breast cancer cells, it exhibited an IC50 value of 0.126 µM, significantly lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM). This indicates its potential for use in cancer therapy .

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties , particularly against oxidative stress-induced neuronal damage. It has been shown to reduce apoptosis in neuronal cells by modulating oxidative stress pathways, highlighting its potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The propynyl group allows the compound to act as an inhibitor or modulator of certain enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs

Impact of Substituents on Activity

- Alkyne vs. Aromatic Groups : The propargyl group in the target compound offers synthetic flexibility for click chemistry but may reduce binding affinity compared to bulkier aromatic substituents (e.g., naphthyl in GRL0617 analogs) .

- Fluorine Substitution : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) enhance metabolic stability and bioavailability.

- Hybrid Motifs : Compounds combining piperidine-4-carboxamide with indole or pyridine moieties (e.g., ) show enhanced antiviral potency due to dual-target engagement.

Pharmacokinetic and ADMET Profiles

- Lipinski’s Rule Compliance : The target compound (MW = 166.23 g/mol) adheres to Lipinski’s criteria, unlike larger analogs (e.g., ZINC02123811, MW = 444.52 g/mol), which may face permeability challenges .

- Veber Rule Metrics : Propargyl-substituted derivatives typically exhibit favorable solubility and polar surface area (<140 Ų), whereas naphthyl-containing analogs may require formulation optimization .

Biological Activity

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is characterized by a piperidine ring substituted with a propynyl group and a carboxamide functional group. This unique structure contributes to its potential for interacting with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Escherichia coli | 12.5 | |

| Mycobacterium tuberculosis | 4 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. Notably, in studies involving the MDA-MB-231 triple-negative breast cancer cell line, it exhibited an IC50 value of 0.126 µM, which is significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

The biological activity of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and proteases, thereby modulating signaling pathways critical for cell proliferation and survival .

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders .

Study on Anticancer Efficacy

In a recent study, the efficacy of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide was evaluated in vivo using mouse models implanted with MDA-MB-231 cells. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Neuroprotective Effects

Another study explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that it could reduce apoptosis in neuronal cells by modulating oxidative stress pathways, suggesting applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide?

- Methodology : The compound can be synthesized via nucleophilic substitution, where the propargyl group (prop-2-yn-1-yl) is introduced to the piperidine-4-carboxamide scaffold. A typical approach involves coupling piperidine-4-carboxamide with propargyl bromide under basic conditions (e.g., NaH in DMF). Post-synthesis purification via column chromatography and characterization by H/C NMR and HPLC (≥98% purity) is essential .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (H, C, DEPT) to confirm regiochemistry and functional groups.

- HPLC-MS to assess purity (>95%) and detect impurities.

- FT-IR to validate carbonyl (amide) and alkyne (C≡C) stretches.

Cross-referencing with PubChem’s computed spectral data (InChIKey, SMILES) ensures structural accuracy .

Q. What are the primary biological targets of piperidine-4-carboxamide derivatives?

- Methodology : Piperidine carboxamides often target neurological or metabolic pathways. For example, similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) bind to σ receptors or modulate ion channels. Researchers should conduct receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies using purified targets (e.g., kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Contradictions may arise from assay conditions (e.g., buffer pH, cell lines). Systematic approaches include:

- Dose-response curves across multiple concentrations (IC/EC determination).

- Orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- Meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize the compound’s regioselectivity during synthesis?

- Methodology : To minimize byproducts (e.g., N-alkylation vs. O-alkylation):

- Use sterically hindered bases (e.g., DBU) to favor specific transition states.

- Employ protecting groups (e.g., Boc) on the piperidine nitrogen before introducing the propargyl moiety.

- Monitor reaction progress via TLC or in situ FT-IR to adjust reaction time/temperature .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate solubility, blood-brain barrier permeability, and CYP450 interactions.

- Molecular docking (AutoDock Vina) to simulate binding to targets like GPCRs or enzymes.

Validate predictions with experimental data (e.g., in vitro hepatic microsomal stability assays) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Methodology :

- Factorial design (e.g., 2 factorial) to test substituent effects on the piperidine or propargyl groups.

- Free-Wilson analysis to quantify contributions of specific functional groups to activity.

- Co-crystallization studies (X-ray crystallography) to visualize binding modes .

Q. How can researchers address discrepancies between computational and experimental toxicity profiles?

- Methodology :

- In vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to validate computational predictions (e.g., ProTox-II).

- Metabolite identification (LC-HRMS) to detect reactive intermediates not modeled in silico.

- Comparative studies with structurally related compounds to isolate toxicophores .

Safety and Handling

Q. What precautions are critical when handling 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.